
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of pyridine derivatives and is commonly referred to as "compound A".
Mécanisme D'action
The mechanism of action of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound A have been extensively studied. It has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations, making it an ideal candidate for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis method.
Orientations Futures
There are several potential future directions for research on 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the reaction of furan-3-carboxylic acid with piperidine to form the intermediate product, which is then reacted with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride to produce the final product.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been shown to possess anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
4-[1-(furan-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-9-15(10-16(20)18(12)2)23-14-3-6-19(7-4-14)17(21)13-5-8-22-11-13/h5,8-11,14H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGTUCIXOCDFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(furan-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

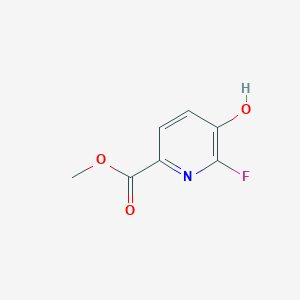

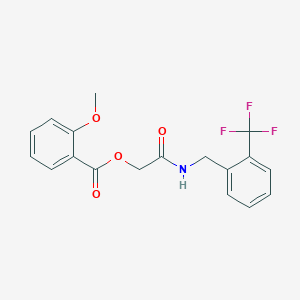

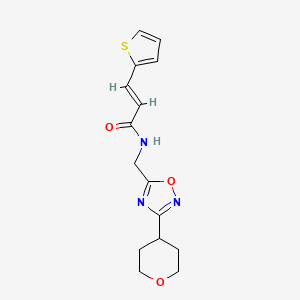
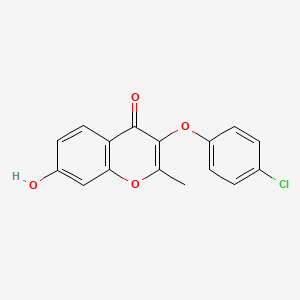
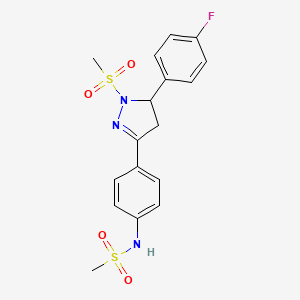
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
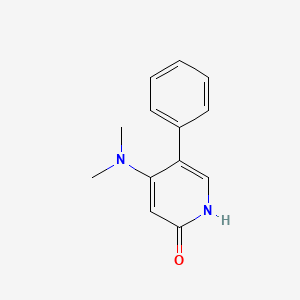
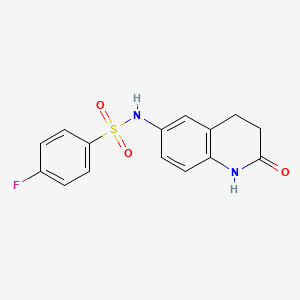
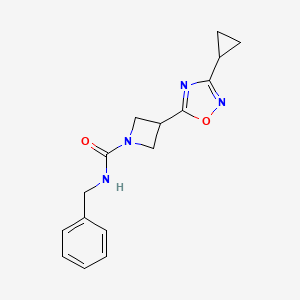
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)
